Cas no 1807229-62-4 (Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate)
Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate
-
- Inchi: 1S/C10H8BrNO3/c1-15-10(14)8-3-7(13)2-6(4-11)9(8)5-12/h2-3,13H,4H2,1H3
- InChI Key: MUNAUPUAVVNCFT-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(C(=O)OC)C=1C#N)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- XLogP3: 1.7
- Topological Polar Surface Area: 70.3
Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009478-250mg |
Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate |
1807229-62-4 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
| Alichem | A015009478-500mg |
Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate |
1807229-62-4 | 97% | 500mg |
806.85 USD | 2021-06-21 | |
| Alichem | A015009478-1g |
Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate |
1807229-62-4 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate
Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate: A Comprehensive Overview
Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate, with the CAS number 1807229-62-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential applications in drug development, polymer synthesis, and electronic materials. The name itself is a testament to its structural complexity, with key functional groups such as the bromomethyl, cyano, and hydroxy groups playing pivotal roles in its chemical behavior.
Recent studies have highlighted the importance of methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate in the synthesis of advanced materials. Researchers have explored its role as a precursor in the development of novel polymers with enhanced mechanical and thermal properties. The presence of the cyano group imparts high reactivity, making it a valuable intermediate in various organic reactions. Additionally, the hydroxy group contributes to hydrogen bonding capabilities, which are crucial for applications in biochemistry and pharmaceuticals.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Key steps include the bromination of an aromatic ring, followed by cyanation and hydroxylation. These reactions are optimized to ensure high yields and purity, which are essential for downstream applications. The use of modern catalytic systems has significantly improved the efficiency of these processes, aligning with current trends toward sustainable chemistry.
In terms of applications, methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate has shown promise in the development of advanced electronic materials. Its ability to form stable coordination complexes makes it a candidate for use in organic electronics and optoelectronic devices. Furthermore, its reactivity toward nucleophilic substitution reactions has opened avenues for its use in drug delivery systems and bioconjugation technologies.
From a structural perspective, the compound's aromatic ring serves as a versatile platform for functionalization. The bromomethyl group introduces electrophilic character, enabling various substitution reactions. Meanwhile, the cyano group acts as an electron-withdrawing group, influencing the electronic properties of the molecule. This interplay between different functional groups makes methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate a unique building block in organic synthesis.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. Density functional theory (DFT) studies have revealed that the molecule exhibits significant conjugation effects due to its aromatic system and electron-withdrawing groups. These findings have implications for its use in nonlinear optical materials and energy storage devices.
In conclusion, methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural features and reactivity make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
1807229-62-4 (Methyl 3-bromomethyl-2-cyano-5-hydroxybenzoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)